molecular formula C18H18N4O4S B10996133 ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10996133
M. Wt: 386.4 g/mol
InChI Key: KESDKBYHGNIVNA-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a quinoxaline core, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a 1,2-dicarbonyl compound, such as methylglyoxal, under acidic conditions.

    Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Thiazole Ring Formation: The acetylated quinoxaline is reacted with thioamide and α-halo ester to form the thiazole ring. This step typically requires heating under reflux conditions.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.

    Receptor Binding: It may act on specific receptors in biological systems, modulating pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Uniqueness

Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinoxaline core and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O4S/c1-3-26-16(24)8-12-10-27-18(20-12)21-15(23)9-22-14-7-5-4-6-13(14)19-11(2)17(22)25/h4-7,10H,3,8-9H2,1-2H3,(H,20,21,23)

InChI Key

KESDKBYHGNIVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

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